

Application Notes and Protocols for B-Raf IN 15 in Mouse Models

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Compound of Interest

Compound Name: *B-Raf IN 15*

Cat. No.: *B11930088*

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Introduction

B-Raf IN 15 is a potent inhibitor of both wild-type B-Raf and the oncogenic B-Raf V600E mutant. As a key component of the mitogen-activated protein kinase (MAPK/ERK) signaling pathway, B-Raf is a critical target in cancer drug discovery.^{[1][2]} Dysregulation of this pathway is a significant driver in the pathogenesis of numerous cancers.^[1] These application notes provide detailed protocols for the in vivo formulation and administration of **B-Raf IN 15** in mouse models, particularly for efficacy studies using tumor xenografts. Due to the compound's low aqueous solubility, a suitable vehicle is required to ensure adequate bioavailability for preclinical research.

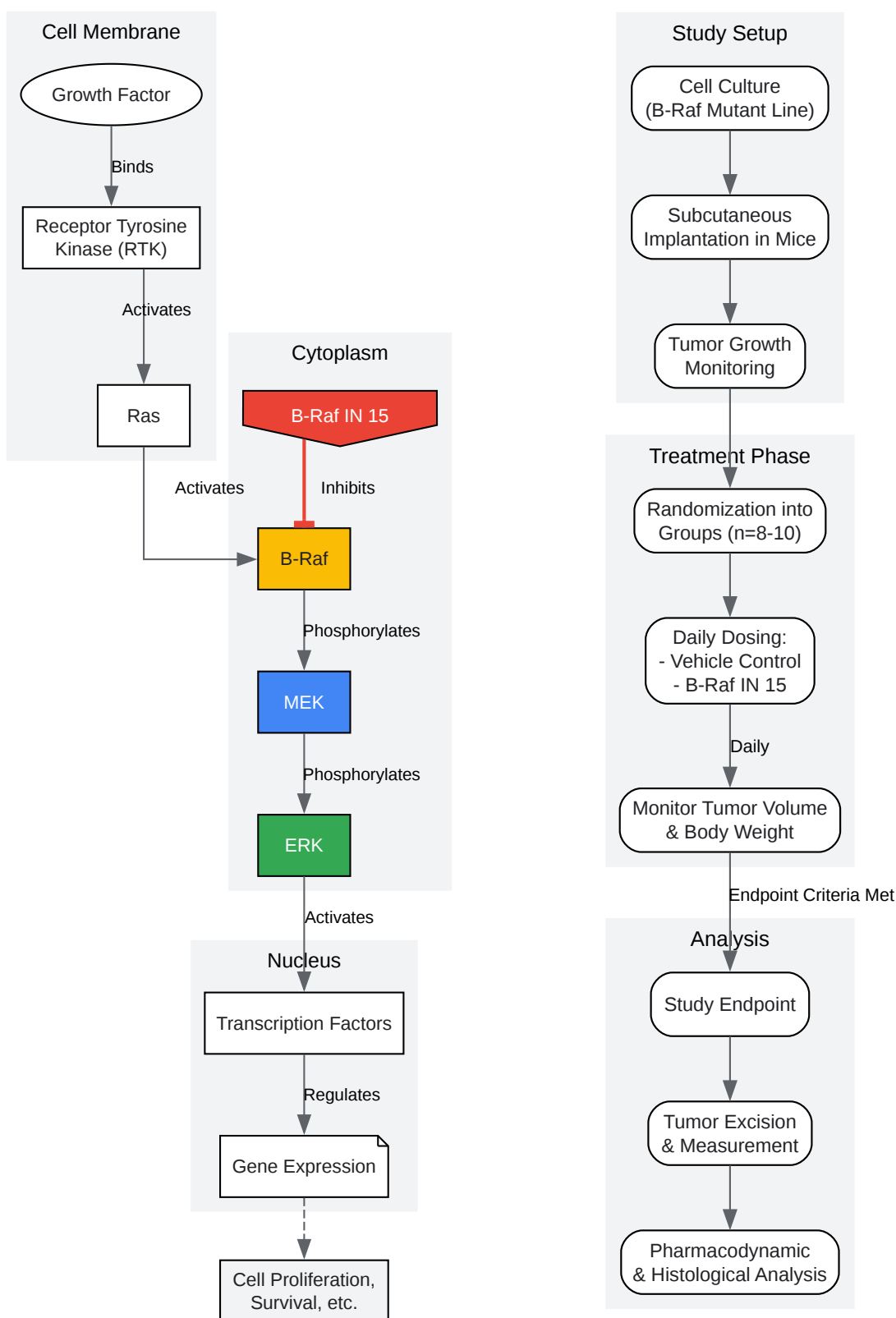
Physicochemical Properties and In Vitro Activity

A summary of the key properties of **B-Raf IN 15** is presented below.

| Property | Value | Reference |
|-------------------------------|---|-------------------|
| Molecular Formula | C ₁₉ H ₁₅ N ₃ OS | MedChemExpress |
| Molecular Weight | 333.41 g/mol | MedChemExpress |
| Solubility | DMSO: 100 mg/mL (with sonication) | AbMole BioScience |
| IC ₅₀ (BRAF WT) | 2.0 μM | MedChemExpress |
| IC ₅₀ (BRAF V600E) | 0.8 μM | MedChemExpress |

B-Raf/MEK/ERK Signaling Pathway

B-Raf is a serine/threonine kinase that, upon activation by Ras, phosphorylates and activates MEK1 and MEK2.[3][4][5] MEK, in turn, phosphorylates and activates ERK1 and ERK2, which then translocate to the nucleus to regulate gene expression involved in cell proliferation, differentiation, and survival.[3][4][5] B-Raf inhibitors like **B-Raf IN 15** block this cascade at the level of B-Raf, thereby inhibiting downstream signaling.[1]



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